molecular formula C20H24O7 B197834 Ailanthone CAS No. 981-15-7

Ailanthone

Cat. No.: B197834
CAS No.: 981-15-7
M. Wt: 376.4 g/mol
InChI Key: WBBVXGHSWZIJST-QVTJKJPVSA-N
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Mechanism of Action

Target of Action

Ailanthone, a small compound derived from the bark of Ailanthus altissima (Mill.) Swingle, has several anti-tumor properties . The primary targets of this compound are identified using relevant databases . The potential target of this compound for anti-colorectal cancer (CRC) was found through an in-depth investigation of differentially expressed genes .

Mode of Action

It decreases the androgen-dependent induction of endogenous AR downstream genes PSA, TMPRSS2, FKBP5, SLC45A3, and NDRG1 mRNA expression in LNCaP cells . This compound significantly inhibits the phosphorylation of AKT protein and suppresses the activation of the PI3K/AKT signaling pathway .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway . This pathway is a pivotal mediator of this compound against CRC . This compound also modulates the expression of targets (including epidermal growth factor receptor, insulin-like growth factor I, fibroblast growth factor 2, hepatocyte growth factor receptor, and mammalian target of rapamycin) on the phosphatidylinositol 3-kinase-protein kinase B pathway .

Pharmacokinetics

This compound exhibits good solubility in water and good bioavailability (>20%) . It has favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties . These properties impact the bioavailability of this compound.

Result of Action

This compound substantially affects the cell cycle, induces apoptosis in CRC cells (HCT116 and SW620 cells), and impedes the migration and invasion capabilities of these cells . It exerts significant inhibitory and pro-apoptotic effects on hepatic stellate-T6 cells in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Ailanthone interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to target the PI3K/AKT signaling pathway, a pivotal mediator in colorectal cancer (CRC) . This compound also inhibits the androgen receptor (AR), blocking the activities of both ligand-dependent full-length AR and AR splice variants .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It substantially affects the cell cycle, induces apoptosis in CRC cells (HCT116 and SW620 cells), and impedes the migration and invasion capabilities of these cells . This compound also effectively suppresses the Lewis cell proliferation in non-small cell lung cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It significantly inhibits the phosphorylation of AKT protein and suppresses the activation of the PI3K/AKT signaling pathway, thereby inhibiting the proliferation and metastasis of CRC cells . This compound also blocks the ligand-induced activities of full-length AR and inhibits AR-V which lacks the LBD .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to suppress the serine biosynthetic pathway (SSP), a key metabolic pathway . It also affects many downstream pathways of the SSP, including the one-carbon pool by folate, purine metabolism, pyrimidine metabolism, DNA replication, and sphingolipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ailanthone is primarily obtained through extraction from the bark and leaves of Ailanthus altissima. The extraction process involves several steps, including solvent extraction, filtration, and purification using chromatographic techniques . The synthetic routes for this compound are complex and involve multiple steps of chemical reactions, including oxidation and reduction processes.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ailanthus altissima using organic solvents such as ethanol or methanol. The extracted compound is then purified through column chromatography and crystallization techniques to obtain high-purity this compound .

Comparison with Similar Compounds

Ailanthone is unique among quassinoids due to its diverse biological activities and potential therapeutic applications. Similar compounds include:

    Brusatol: Known for its antitumor and antiviral properties.

    Quassin: Exhibits antimalarial and anti-inflammatory effects.

    Eurycomanone: Studied for its anticancer and antimalarial activities.

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ailanthone can be achieved through a multi-step process involving several chemical reactions. The key steps involve the conversion of starting materials to intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dihydroxyacetophenone", "methylmagnesium bromide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and 2,4-dihydroxyacetophenone in the presence of sodium hydroxide to form 2-(4-methoxyphenyl)-4,6-dihydroxybenzofuran", "Step 2: Conversion of 2-(4-methoxyphenyl)-4,6-dihydroxybenzofuran to 2-(4-methoxyphenyl)-4,6-dihydroxybenzofuran-3-one through acetylation with acetic anhydride and sulfuric acid", "Step 3: Preparation of methylmagnesium bromide by reacting methyl bromide with magnesium", "Step 4: Addition of methylmagnesium bromide to 2-(4-methoxyphenyl)-4,6-dihydroxybenzofuran-3-one to form 2-(4-methoxyphenyl)-4,6-dihydroxy-3-(1-methylethyl)benzofuran", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with dichloromethane", "Step 6: Purification of the product by recrystallization from ethanol", "Step 7: Conversion of 2-(4-methoxyphenyl)-4,6-dihydroxy-3-(1-methylethyl)benzofuran to Ailanthone by treating it with sodium hydroxide and sodium chloride in water" ] }

CAS No.

981-15-7

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,4R,18S)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

InChI

InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10?,11?,13?,15?,16?,17?,18-,19-,20+/m1/s1

InChI Key

WBBVXGHSWZIJST-QVTJKJPVSA-N

Isomeric SMILES

CC1=CC(=O)C([C@]2(C1CC3[C@]45C2[C@](C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O

Appearance

Powder

Pictograms

Acute Toxic

Synonyms

ailanthone
ailantone
Picrasa-3,13(21)-diene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-, (1beta,11beta,12beta)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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